molecular formula C10H17N3O B8523285 5-(tert-Butoxymethyl)-2-hydrazinopyridine

5-(tert-Butoxymethyl)-2-hydrazinopyridine

Cat. No.: B8523285
M. Wt: 195.26 g/mol
InChI Key: GVCNGRWHHFCRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butoxymethyl)-2-hydrazinopyridine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[5-[(2-methylpropan-2-yl)oxymethyl]pyridin-2-yl]hydrazine

InChI

InChI=1S/C10H17N3O/c1-10(2,3)14-7-8-4-5-9(13-11)12-6-8/h4-6H,7,11H2,1-3H3,(H,12,13)

InChI Key

GVCNGRWHHFCRLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CN=C(C=C1)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.9 g (39.6 mmol) 5-(tert-butoxymethyl)-2-chloropyridine together with 19.8 g (395.6 mmol) hydrazine hydrate are divided into three portions of equal size and 15 ml ethanol are added to each portion. Each portion is reacted in a single mode microwave (CEM Explorer) at 170° C. for in each case 4 h. Thereafter, the three mixtures are combined and the solvent is removed. The residue is taken up in ethyl acetate and the mixture is washed once with saturated sodium bicarbonate solution. The aqueous phase is extracted once with ethyl acetate. The two ethyl acetate phases are combined and washed once with saturated sodium chloride solution. The mixture is dried over magnesium sulfate and the solvent is removed. The residue obtained is stirred in petroleum ether and the solid is filtered off.
Name
5-(tert-butoxymethyl)-2-chloropyridine
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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